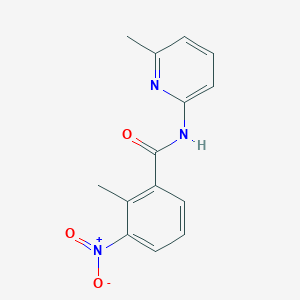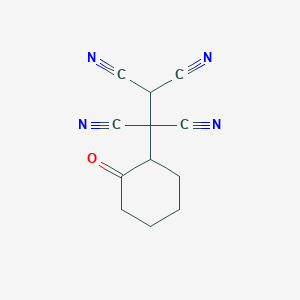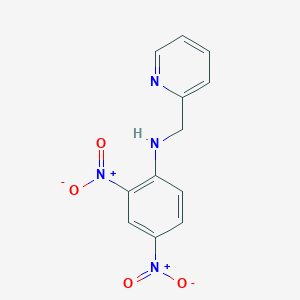![molecular formula C17H17BrN4O2 B11095455 1-{4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl}piperidine CAS No. 384808-15-5](/img/structure/B11095455.png)
1-{4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl}piperidine is a complex organic compound that features a piperidine ring attached to a phenyl group, which is further substituted with a diazenyl group linked to a 2-bromo-4-nitrophenyl moiety
Preparation Methods
The synthesis of 1-{4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl}piperidine typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The synthetic route may include:
Diazotization: The process begins with the diazotization of 2-bromo-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylpiperidine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl}piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl}piperidine involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo photoisomerization, leading to conformational changes at the molecular level. These changes can affect the compound’s interaction with biological targets, influencing its biological activity.
Comparison with Similar Compounds
1-{4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl}piperidine can be compared with other similar compounds, such as:
4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl methacrylate: This compound is used in the creation of recording media for polarization holography.
1-(4-Bromo-phenyl)-piperidine: This compound is structurally similar but lacks the diazenyl and nitro groups, which significantly alters its chemical properties and applications.
Properties
CAS No. |
384808-15-5 |
|---|---|
Molecular Formula |
C17H17BrN4O2 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
(2-bromo-4-nitrophenyl)-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H17BrN4O2/c18-16-12-15(22(23)24)8-9-17(16)20-19-13-4-6-14(7-5-13)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2 |
InChI Key |
QKDDBDKFXLVZJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11095372.png)
![2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11095378.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11095386.png)
![2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11095393.png)

![2-(methylsulfanyl)ethyl {4-[(E)-(2-{[(3-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B11095413.png)
![4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline](/img/structure/B11095414.png)
![6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11095417.png)


![6-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11095438.png)
![N-(2-methylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11095443.png)
![Nonyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11095444.png)

